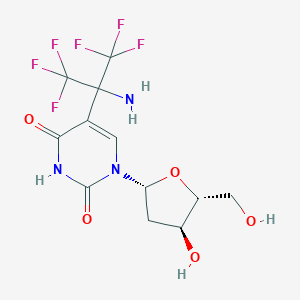

5-(2-Aminohexafluoroprop-2-yl)-2'-deoxyuridine

Description

Properties

IUPAC Name |

5-(2-amino-1,1,1,3,3,3-hexafluoropropan-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F6N3O5/c13-11(14,15)10(19,12(16,17)18)4-2-21(9(25)20-8(4)24)7-1-5(23)6(3-22)26-7/h2,5-7,22-23H,1,3,19H2,(H,20,24,25)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLDPLRNCGRVMU-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(C(F)(F)F)(C(F)(F)F)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(C(F)(F)F)(C(F)(F)F)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F6N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149712 | |

| Record name | 5-(2-Aminohexafluoroprop-2-yl)-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111712-54-0 | |

| Record name | 5-(2-Aminohexafluoroprop-2-yl)-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111712540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Aminohexafluoroprop-2-yl)-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkaline Hydrolysis for Amino Group Deprotection

The trifluoroacetyl group is removed via alkaline hydrolysis to generate 5-(2-aminohexafluoroprop-2-yl)uracil. This step ensures the free amino group is available for subsequent glycosylation.

Hydrolysis Conditions :

-

Base : Aqueous sodium hydroxide or potassium hydroxide

-

Temperature : Mild heating (40–60°C)

-

Yield : Quantitative (implied by reaction completion)

Glycosylation with Protected Ribofuranosyl Donors

Alternative Glycosylation Approaches

While the silyl method is standard, other glycosylation strategies—such as Vorbrüggen coupling—could theoretically apply. However, no literature reports alternative methods for this specific compound.

Deprotection and Final Product Isolation

Removal of p-Toluoyl Protecting Groups

The 3',5'-di-O-p-toluoyl groups are cleaved via alkaline deacylation, typically using methanolic ammonia or sodium methoxide.

Deprotection Conditions :

-

Reagent : Methanolic ammonia (saturated)

-

Time : 12–24 hours

-

Temperature : Room temperature

Challenges and Optimization Considerations

Anomeric Control

The β-anomer is favored due to steric hindrance from the p-toluoyl groups. However, trace α-anomer formation necessitates chromatographic separation.

Fluorine Reactivity

The electron-withdrawing nature of the hexafluoropropane group may slow glycosylation kinetics, requiring optimized reaction times.

Comparative Analysis of Synthetic Routes

Biological Relevance and Applications

While beyond the scope of preparation methods, the β-anomer of this compound exhibits moderate inhibitory activity against vaccinia virus replication . This underscores the importance of stereochemical precision in synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminohexafluoroprop-2-yl)-2’-deoxyuridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The hexafluoropropyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-(2-Aminohexafluoroprop-2-yl)-2’-deoxyuridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on DNA and RNA synthesis.

Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

Mechanism of Action

The mechanism of action of 5-(2-Aminohexafluoroprop-2-yl)-2’-deoxyuridine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The hexafluoropropyl group can cause steric hindrance and electronic effects that disrupt the normal base-pairing and replication processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Halogenated or Fluorinated Substituents

Table 1: Key Structural and Functional Differences

Key Findings :

- Hexafluoropropane vs. Halogenated Rings : Unlike halogenated thiophene or vinyl substituents (e.g., BrVUdR, FVUdR), the hexafluoropropane group in the target compound confers distinct steric and electronic properties, limiting its antiviral spectrum to vaccinia virus .

- Mechanistic Divergence : Floxuridine (FdUrd) inhibits thymidylate synthase, a mechanism unrelated to direct antiviral activity, and exhibits high cytotoxicity in cancer cells .

Aromatic and Heterocyclic Substituted Derivatives

Table 2: Antiviral Activity of Aromatic C5-Substituted Analogues

Key Findings :

- Furan and Thiophene Derivatives : While 5-(furan-2-yl) derivatives show activity against HSV and parainfluenza virus, their potency is lower than halogenated analogs like BrVUdR . The thiophene derivative lacks reported antiviral efficacy .

- 1,4-Dihydropyridyl Derivatives : These compounds exhibit exceptional anti-HCV activity (IC50 <1 µM), attributed to their ability to disrupt viral RNA replication .

Functionalized Alkyl and Photoreactive Derivatives

- 5-(6-Aminohexyl-1-oxymethyl)-2'-deoxyuridine: This derivative inhibits Micrococcus luteus growth via DNP-modification but lacks antiviral data .

- 5-(Phenylthiomethyl)-2'-deoxyuridine : Used as a photoreactive DNA lesion precursor, its biological activity is primarily research-oriented rather than therapeutic .

Biological Activity

5-(2-Aminohexafluoroprop-2-yl)-2'-deoxyuridine (AHF-dUrd) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by the incorporation of a hexafluoropropyl group, which may influence its pharmacological properties and mechanisms of action. This article reviews the biological activity of AHF-dUrd, focusing on its effects on cellular processes, mechanisms of action, and potential therapeutic applications.

- Chemical Structure : AHF-dUrd is a modified form of 2'-deoxyuridine, where the hydrogen at the 5-position is replaced by a 2-aminohexafluoropropyl group.

- CAS Number : 111712-54-0

- Molecular Formula : C₁₃H₁₈F₆N₂O₅

The biological activity of AHF-dUrd can be attributed to its ability to mimic natural nucleosides, leading to several potential mechanisms:

- Inhibition of DNA Synthesis : AHF-dUrd may interfere with DNA replication by being incorporated into DNA strands, disrupting normal replication processes.

- Induction of Apoptosis : Similar to other nucleoside analogs, AHF-dUrd may trigger apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Enzyme Activity : The unique fluorinated structure may affect enzyme interactions, particularly those involved in nucleotide metabolism.

Biological Activity

Research indicates that AHF-dUrd exhibits various biological activities:

- Anticancer Effects : Preliminary studies suggest that AHF-dUrd can inhibit the proliferation of certain cancer cell lines. For instance, it demonstrated significant cytotoxicity against human carcinoma cells.

- Cell Cycle Arrest : AHF-dUrd has been shown to induce cell cycle arrest at specific phases, which can enhance its efficacy as an anticancer agent.

Table 1: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Cytotoxicity | Significant inhibition in cancer cell lines |

| Cell Cycle Arrest | Induction at G1/S or G2/M phase |

| Apoptosis Induction | Increased markers of apoptosis (e.g., caspase activation) |

Case Studies

-

Study on Cancer Cell Lines :

- Researchers evaluated the cytotoxic effects of AHF-dUrd on various human cancer cell lines, including breast and lung carcinoma cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 µM to 50 µM depending on the cell type.

-

Mechanistic Insights :

- Further investigations revealed that AHF-dUrd treatment led to increased levels of DNA damage markers and apoptosis-related proteins. This suggests that its mechanism may involve both direct incorporation into DNA and indirect effects through stress responses.

Comparative Analysis with Other Nucleoside Analogs

AHF-dUrd's biological activity can be compared with other nucleoside analogs such as 5-Ethynyl-2'-deoxyuridine (EdU) and Gemcitabine:

| Compound | Mechanism of Action | Clinical Application |

|---|---|---|

| AHF-dUrd | DNA incorporation, apoptosis induction | Potential anticancer agent |

| 5-Ethynyl-2'-deoxyuridine | DNA labeling, proliferation marker | Research tool |

| Gemcitabine | Inhibition of DNA synthesis | Chemotherapy for pancreatic cancer |

Q & A

Q. What are the key synthetic pathways for 5-(2-Aminohexafluoroprop-2-yl)-2'-deoxyuridine, and what analytical methods ensure purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including bromination of precursor nucleosides followed by condensation with fluorinated amines. For example, analogous compounds like 5-(6-aminohexyl-1-oxymethyl)-2'-deoxyuridine are synthesized via condensation of bromomethyl derivatives with trifluoroacetyl-protected amino alcohols, followed by deprotection with ammonia .

- Analytical Validation :

- Purity : Use reversed-phase HPLC with UV detection (λ = 260 nm) and LC-MS for mass confirmation.

- Structural Confirmation : H NMR and F NMR to verify substitution patterns and hexafluoropropane group integration .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific hazard data for this compound are limited, general guidelines for fluorinated nucleosides apply:

- Personal Protective Equipment (PPE) : Nitrile gloves (tested for chemical penetration resistance) and lab coats.

- Ventilation : Use fume hoods during synthesis or aerosol-generating steps.

- Waste Disposal : Collect fluorinated waste separately for incineration .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s inhibition of DNA methyltransferases (DNMTs)?

- Methodological Answer :

- Metabolic Activation : Incubate the compound with human cell lysates to confirm metabolic conversion to its active form (e.g., 5-aza-2'-deoxyuridine analogs) .

- Enzyme Assays : Use fluorescence-based DNMT activity kits (e.g., CpG methyltransferase assays) with synthetic DNA substrates. Compare IC values to known inhibitors like 5-azacytidine.

- Epigenetic Profiling : Post-treatment, perform whole-genome bisulfite sequencing to quantify global hypomethylation .

Q. How can structural contradictions in thymidine kinase (TK) affinity data be resolved?

- Methodological Answer :

- X-ray Crystallography : Determine the crystal structure of the compound bound to HSV-1 TK to identify critical interactions (e.g., halogen bonding with bromine substituents) .

- Computational Modeling : Perform molecular dynamics simulations to compare electrostatic potential maps and frontier orbital energies (STO-3G* basis set) between high- and low-affinity analogs .

- Enzyme Kinetics : Measure and values using H-thymidine competition assays in TK-expressing cell lines .

Q. What methodologies determine the impact of the hexafluoropropane substituent on antiviral activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying fluorination patterns (e.g., 5-(3-bromothien-2-yl)-2'-deoxyuridine) and test against HSV-1 in plaque reduction assays .

- Selectivity Index (SI) : Calculate SI as using cytotoxicity data (MTT assay) and viral replication inhibition (qPCR for viral DNA).

- Metabolic Stability : Assess half-life in human liver microsomes to evaluate resistance to enzymatic degradation .

Q. How can the antibacterial efficacy of this compound against Gram-positive bacteria be evaluated?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against Micrococcus luteus (reference strain: ATCC 4698). Include DNP-tagged derivatives (e.g., 5-[6-DNP-aminohexyl]-oxymethyl-2'-deoxyuridine) for enhanced uptake analysis .

- Cellular Localization : Fluorescently label the compound (e.g., dansyl derivatives) and track uptake via confocal microscopy in Bacillus subtilis .

- Resistance Profiling : Perform genomic sequencing of resistant mutants to identify target mutations (e.g., thymidylate synthase alterations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.